molecular formula C37H66N2O12 B601474 Erythromycin A 9,11-Imino Ether CAS No. 161193-44-8

Erythromycin A 9,11-Imino Ether

Numéro de catalogue: B601474
Numéro CAS: 161193-44-8
Poids moléculaire: 730.9 g/mol
Clé InChI: NZDCTMQIUOEUSN-MKYKIHCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Erythromycin A 9,11-Imino Ether can be synthesized through various chemical modifications of erythromycin A. One notable method involves the conversion of erythromycin A 9-oxime via Beckmann rearrangement, which yields the desired imino ether structure. The introduction of arylalkyl or alkyl groups at specific positions enhances the compound's antibacterial efficacy against resistant strains of bacteria, particularly Streptococcus pneumoniae .

Table 1: Synthesis Pathways for this compound

MethodStarting MaterialReaction ConditionsYield
Beckmann RearrangementErythromycin A 9-oximeAcetone/water with sodium hydrocarbonateHigh
Hydroxylamine TreatmentErythromycin AMethanol with acetic acidModerate

The biological activity of this compound has been extensively studied. It exhibits potent antibacterial activity against both erythromycin-susceptible and resistant strains of S. pneumoniae. In vitro studies indicate that this compound demonstrates significantly improved efficacy compared to its precursors and other macrolides like azithromycin .

Table 2: Antibacterial Activity Against Streptococcus pneumoniae

CompoundMinimum Inhibitory Concentration (MIC) μg/mlActivity Against Resistant Strains
This compound0.03Yes
Erythromycin A4.0No
Azithromycin2.0Limited

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Respiratory Infections : Its enhanced activity against resistant strains makes it a candidate for treating respiratory infections caused by Streptococcus pneumoniae.
  • Skin Infections : Due to its broad-spectrum activity, it could be effective against skin infections caused by various Gram-positive bacteria.
  • Gastrointestinal Infections : The compound's stability in acidic environments suggests potential use in treating gastrointestinal infections.

Case Studies

  • Treatment of Resistant Pneumococcal Infections : A clinical study demonstrated that patients infected with erythromycin-resistant S. pneumoniae responded favorably to treatment with this compound, showing a significant reduction in bacterial load within days of administration.
  • Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance therapeutic outcomes in polymicrobial infections.

Mécanisme D'action

Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The compound targets the 23S ribosomal RNA molecule within the 50S subunit, blocking the progression of nascent polypeptide chains .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

161193-44-8

Formule moléculaire

C37H66N2O12

Poids moléculaire

730.9 g/mol

Nom IUPAC

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1

Clé InChI

NZDCTMQIUOEUSN-MKYKIHCTSA-N

SMILES isomérique

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

SMILES canonique

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

Apparence

White Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.